molecular formula C25H22BrN3O B11339641 4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B11339641
M. Wt: 460.4 g/mol
InChI Key: UURCKSQUXKVFQG-UHFFFAOYSA-N
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Description

4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-bromobenzyl)-1H-benzimidazole with 1-(2-methylphenyl)pyrrolidin-2-one under specific conditions. The reaction may require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and thus preventing bacterial growth . In cancer cells, it may interfere with DNA replication or repair mechanisms, leading to cell death .

Properties

Molecular Formula

C25H22BrN3O

Molecular Weight

460.4 g/mol

IUPAC Name

4-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H22BrN3O/c1-17-6-2-4-8-22(17)28-16-19(14-24(28)30)25-27-21-7-3-5-9-23(21)29(25)15-18-10-12-20(26)13-11-18/h2-13,19H,14-16H2,1H3

InChI Key

UURCKSQUXKVFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Br

Origin of Product

United States

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